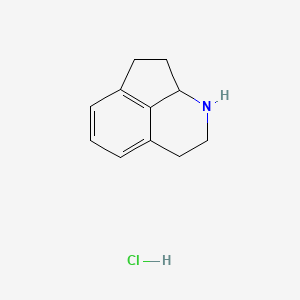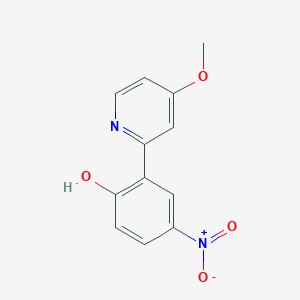
2-Amino-6-methoxy-4-pyrimidinemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Amino-6-methoxy-4-pyrimidinemethanamine is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminomethyl group at the 4-position and a methoxy group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methoxy-4-pyrimidinemethanamine typically involves multi-step organic reactions. One common method starts with the preparation of a pyrimidine precursor, which is then functionalized to introduce the aminomethyl and methoxy groups. For instance, a common route involves the reaction of 2,4,6-trichloropyrimidine with methanol to introduce the methoxy group, followed by nucleophilic substitution with an aminomethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
2-Amino-6-methoxy-4-pyrimidinemethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.
科学的研究の応用
2-Amino-6-methoxy-4-pyrimidinemethanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Amino-6-methoxy-4-pyrimidinemethanamine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)-6-methoxypyrimidine: Lacks the amine group at the 2-position.
4-(Aminomethyl)-2-methoxypyrimidine: Has the methoxy group at the 2-position instead of the 6-position.
4-(Aminomethyl)-6-hydroxypyrimidine: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
2-Amino-6-methoxy-4-pyrimidinemethanamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
1108723-90-5 |
|---|---|
分子式 |
C6H10N4O |
分子量 |
154.17 g/mol |
IUPAC名 |
4-(aminomethyl)-6-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C6H10N4O/c1-11-5-2-4(3-7)9-6(8)10-5/h2H,3,7H2,1H3,(H2,8,9,10) |
InChIキー |
QZTAPMFBKDDOHL-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC(=C1)CN)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3,5-dibromophenyl)methyl]cyclopropanamine](/img/structure/B8281965.png)

![5-Amino-7-chloro-2-(4-fluorophenyl)-oxazolo[5,4-d]pyrimidine](/img/structure/B8281987.png)








![6,7-Dichloro-5-hydroxy-2-isopropylbenzo[b]thiophene](/img/structure/B8282044.png)


